molecular formula C9H12FN3 B2942645 N-(2-fluorocyclopentyl)pyrazin-2-amine CAS No. 2201693-53-8

N-(2-fluorocyclopentyl)pyrazin-2-amine

Cat. No.: B2942645
CAS No.: 2201693-53-8
M. Wt: 181.214
InChI Key: FSSBNGBRZPAPOT-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a 2-fluorocyclopentyl group. Compounds with pyrazine rings are known for their diverse biological activities and are often used in medicinal chemistry research.

Preparation Methods

The synthesis of N-(2-fluorocyclopentyl)pyrazin-2-amine typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-fluorocyclopentyl group: This step often involves nucleophilic substitution reactions where a fluorocyclopentyl halide reacts with the pyrazine ring.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(2-fluorocyclopentyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-fluorocyclopentyl)pyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of pyrazine derivatives on biological systems.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)pyrazin-2-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2-fluorocyclopentyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:

  • N-(2-chlorocyclopentyl)pyrazin-2-amine
  • N-(2-bromocyclopentyl)pyrazin-2-amine
  • N-(2-methylcyclopentyl)pyrazin-2-amine

These compounds share a similar pyrazine core but differ in the substituents attached to the cyclopentyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(2-fluorocyclopentyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-2-1-3-8(7)13-9-6-11-4-5-12-9/h4-8H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSBNGBRZPAPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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